

Discovery and development of Cdk7-IN-32

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An In-Depth Technical Guide on the Discovery and Development of a Selective Covalent CDK7 Inhibitor: A Case Study of YKL-5-124

Disclaimer: Information regarding a specific molecule designated "Cdk7-IN-32" is not publicly available in the reviewed literature. This guide will focus on a well-characterized, selective, and covalent CDK7 inhibitor, YKL-5-124, as a representative example to fulfill the technical requirements of the request.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, driving the cell cycle forward.[2][4][5] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription. [1][4][6] Given its dual roles, CDK7 has emerged as a promising therapeutic target in oncology. [2][7][8] This guide details the discovery, mechanism of action, and preclinical evaluation of YKL-5-124, a potent and selective covalent inhibitor of CDK7.[9]

Discovery and Rationale for a Selective Covalent Inhibitor

The development of CDK7 inhibitors has been a significant focus in cancer research.[7][8] Early inhibitors like THZ1, while potent, also exhibited off-target activity against CDK12 and



CDK13, complicating the interpretation of its cellular effects.[9] This highlighted the need for more selective inhibitors to delineate the specific roles of CDK7 in cell cycle control and transcription. The development of YKL-5-124 was aimed at achieving high selectivity for CDK7 through a covalent mechanism of action, targeting a unique cysteine residue (C312) in the CDK7 active site.[9] This covalent interaction was designed to provide high potency and prolonged target engagement.

Quantitative Data Summary

The following table summarizes the key quantitative data for the CDK7 inhibitor YKL-5-124 and its reversible analog, YKL-5-167.

Compound	Target	Assay Type	IC50 (nM)	Reference
YKL-5-124	CDK7/CycH/MAT 1	In vitro kinase assay	9.7	[9]
YKL-5-124	CDK2/CycA	Z'-LYTE kinase assay	1300	[9]
YKL-5-124	CDK9/CycT1	Adapta Eu kinase assay	3020	[9]
YKL-5-167	CDK7/CycH/MAT 1	In vitro kinase assay	>10,000	[9]

Experimental ProtocolsIn Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against various cyclin-dependent kinases.

Protocol for Radioactive In Vitro Kinase Assay (for CDK7):

 The kinase enzyme (CDK7/CycH/MAT1) is incubated with varying concentrations of the inhibitory compound.



- The incubation occurs in the presence of 1 mM ATP containing 0.45 μCi/μL of 32P-labeled ATP for 5 minutes at 30°C.
- The kinase reaction is initiated by the addition of a suitable substrate.
- The reaction mixture is incubated for 15 minutes at 30°C.
- The reaction is stopped by adding EDTA to a final concentration of 50 mM.
- The reaction mixture is spotted onto nitrocellulose membranes.
- The membranes are washed three times for 5 minutes each with 0.75% (v/v) phosphoric acid.
- The radioactivity on the filters, corresponding to the phosphorylated substrate, is measured to determine the extent of kinase inhibition.[9]

Protocols for Commercial In Vitro Kinase Assays (for CDK2 and CDK9):

- Adapta Eu Kinase Assay (for CDK9/CycT1): This assay was performed by Life Technologies at ATP concentrations near the Km value.[9]
- Z'-LYTE Kinase Assay (for CDK2/CycA): This assay was also conducted at Life Technologies using ATP at its Km concentration.[9]

Cell-Based Assays

Objective: To evaluate the on-target effects of the inhibitors in a cellular context.

Immunoprecipitation and Kinase Assay from Cellular Lysates:

- HeLa cells stably expressing wild-type or C312S mutant FLAG-tagged CDK7 are treated with either DMSO (vehicle control), YKL-5-124, or the reversible analog YKL-5-167 for 6 hours.
- Cells are harvested and lysed in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl,
 1% NP-40, 5 mM EDTA, and protease and phosphatase inhibitors.



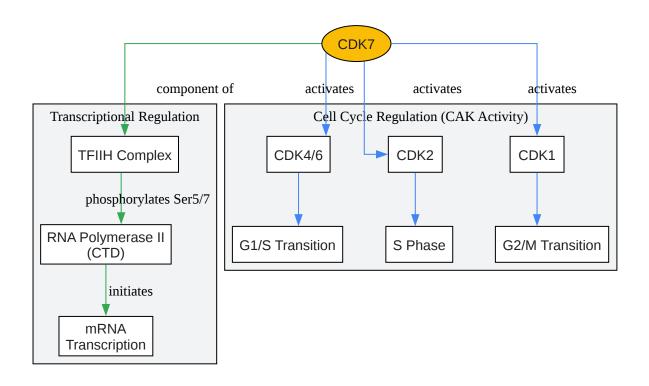
- CDK7-FLAG is immunoprecipitated from the cell lysates using an anti-FLAG antibody.
- The immunoprecipitated CDK7 is then used in an in vitro kinase assay to measure its
 activity, as described in the radioactive kinase assay protocol. This allows for the
 assessment of how the compound inhibits CDK7 activity within the cell.[9]

Cell Cycle Analysis:

- HAP1 cells are exposed to varying concentrations of YKL-5-124 (e.g., 125 nM to 2 μM) or the control compound YKL-5-167 for 24 hours.
- Cell extracts are prepared and subjected to Western blotting.
- Blots are probed with antibodies against total and phosphorylated forms of CDK1 (pT161) and CDK2 (pT160) to assess the impact on CAK activity.
- PARP cleavage is also analyzed to monitor the induction of apoptosis.[9]

Visualizations CDK7 Signaling Pathways

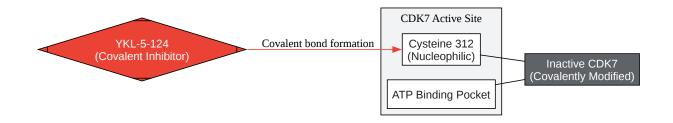




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Caption: Dual roles of CDK7 in transcription and cell cycle control.

Mechanism of Covalent Inhibition by YKL-5-124

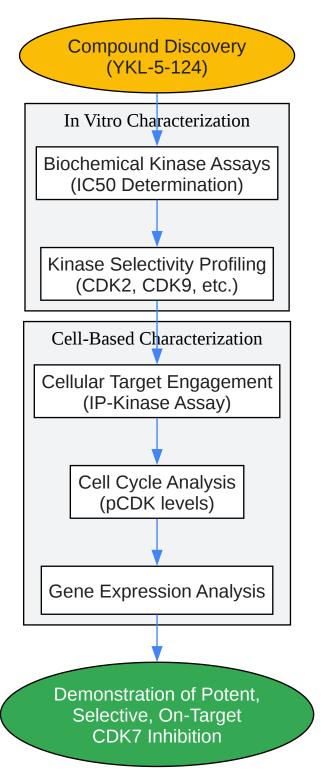


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Caption: YKL-5-124 forms a covalent bond with Cys312 in the CDK7 active site.

Experimental Workflow for Inhibitor Characterization



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Caption: Workflow for the preclinical characterization of a CDK7 inhibitor.

Mechanism of Action and Cellular Effects

YKL-5-124 is a nanomolar covalent inhibitor that targets cysteine 312 on CDK7.[9] This covalent modification leads to the irreversible inactivation of the kinase. The selectivity of YKL-5-124 for CDK7 over other CDKs, such as CDK2 and CDK9, is over 100-fold.[9]

The cellular effects of YKL-5-124 are primarily driven by the inhibition of CDK7's CAK activity. [9] Treatment of cells with YKL-5-124 leads to a significant disruption of cell cycle progression, causing an arrest at the G1/S transition.[9] This is accompanied by an inhibition of E2F-driven gene expression.[9] The on-target specificity of these effects was confirmed by the observation that a C312S mutant of CDK7, which cannot be covalently modified by YKL-5-124, rescues these phenotypes.[9]

Interestingly, unlike the less selective inhibitor THZ1, treatment with YKL-5-124 alone did not result in a significant change to Pol II CTD phosphorylation.[9] This suggests that selective inhibition of CDK7's CAK activity is the predominant phenotype observed with YKL-5-124, and that there may be redundancies in the CDK control of gene transcription.[9]

Conclusion

YKL-5-124 represents a significant advancement in the development of CDK7 inhibitors, offering high potency and selectivity through a covalent mechanism of action. Its characterization has provided valuable insights into the distinct roles of CDK7 in cell cycle regulation and transcription. The predominant effect of selective CDK7 inhibition with YKL-5-124 is a strong cell cycle arrest, highlighting its potential as a therapeutic agent for cancers characterized by misregulation of the cell cycle and E2F-driven proliferation.[9][10] Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of highly selective CDK7 inhibitors like YKL-5-124.

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